molecular formula C7H8BrNOS B8492158 N-(4-Bromophenyl)methanesulfinamide

N-(4-Bromophenyl)methanesulfinamide

Cat. No.: B8492158
M. Wt: 234.12 g/mol
InChI Key: IXNICKWMYNPXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Bromophenyl)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonyl group (-SO₂NH₂) attached to a 4-bromophenyl moiety. For instance, N-[4-(4-bromophenyl)phenyl]methanesulfonamide (a biphenyl derivative) is described as a pharmaceutical intermediate, analyzed via LCMS, GCMS, NMR, and FTIR, and used in medicinal chemistry and biotechnology applications . The parent compound, N-(4-bromophenyl)methanesulfonamide, shares similarities with other N-(4-bromophenyl) derivatives, which are frequently utilized in drug development, coordination chemistry, and bioactive molecule design.

Properties

Molecular Formula

C7H8BrNOS

Molecular Weight

234.12 g/mol

IUPAC Name

N-(4-bromophenyl)methanesulfinamide

InChI

InChI=1S/C7H8BrNOS/c1-11(10)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3

InChI Key

IXNICKWMYNPXLN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)NC1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Halogen Influence

The presence of a bromine atom on the phenyl ring influences electronic and steric properties. highlights that halogen size (F, Cl, Br, I) on N-(4-halophenyl)maleimides has minimal impact on inhibitory potency against monoacylglycerol lipase (MGL). For example:

Compound IC50 (μM)
N-(4-fluorophenyl)maleimide 5.18
N-(4-chlorophenyl)maleimide 7.24
N-(4-bromophenyl)maleimide 4.37
N-(4-iodophenyl)maleimide 4.34

This suggests that electronic effects (e.g., electron-withdrawing halogens) may dominate over steric factors in bioactivity .

Functional Group Variations

  • Carboxamides: N-(4-Bromophenyl)furan-2-carboxamide and N-(4-bromophenyl)quinoline-2-carboxamide are synthesized via Suzuki-Miyaura coupling or microwave-assisted amidation, yielding 32–94% depending on substituents .
  • Sulfonamides : N-(4-Bromophenyl)methanesulfonamide derivatives are characterized by robust analytical protocols (HPLC, NMR, FTIR) and are used as pharmaceutical intermediates . Their sulfonamide group enhances stability and hydrogen-bonding capacity compared to carboxamides.
  • Pyridazinones: N-(4-Bromophenyl)pyridazin-3(2H)-one derivatives act as formyl peptide receptor (FPR2) agonists, inducing calcium mobilization and chemotaxis in neutrophils. Specificity depends on substituents (e.g., 4-methoxybenzyl groups enhance FPR2 selectivity) .

Physicochemical Properties

  • Yields : Carboxamide derivatives exhibit variable yields (32–94%) based on synthesis method and substituents .
  • Spectroscopic Data :
    • FTIR : Sulfonamides show characteristic S=O stretches (~1350–1150 cm⁻¹), while carboxamides display C=O peaks (~1670–1700 cm⁻¹) .
    • NMR : Pd(II) coordination causes deshielding of protons and disappearance of NH peaks (e.g., δ 9.803 ppm in free ligands) .

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